1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)7(12)10-8(11)13/h2-4H,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJWPKURFUYZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561223 | |
| Record name | 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142168-85-2 | |
| Record name | 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization from 6-Aminouracil Derivatives
A common and well-documented approach to synthesize 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the cyclization of substituted 6-aminouracils with appropriate ketones or diketones under acidic or reflux conditions. This method relies on the formation of the fused pyridine ring onto the uracil core.
- Procedure: Substituted 6-aminouracil derivatives (0.1 mol) are reacted with acetylacetone, benzoylacetone, or substituted benzoylacetones (0.1 mol) in glacial acetic acid (10–12 mL). The mixture is refluxed for 6–8 hours with progress monitored by thin-layer chromatography (TLC) using a dichloromethane:methanol (9:1) solvent system.
- Work-up: After completion, the reaction mixture is poured into ice-cooled water and neutralized to basic pH with concentrated ammonia solution (27%), precipitating the product. The solid is filtered, recrystallized or purified by column chromatography.
- Yields: This method typically affords the pyrido[2,3-d]pyrimidine-2,4-dione derivatives in good yields ranging from 70% to 87%.
- Example: this compound derivatives prepared by this method showed yields around 81–87% with melting points in the range of 139–195 °C depending on substituents.
Direct Alkylation of Uracil Derivatives
Another synthetic route involves direct alkylation of uracil derivatives followed by ring closure to form the pyrido[2,3-d]pyrimidine system.
- Procedure: Commercially available uracil derivatives are alkylated at the N1 position using alkyl iodides (e.g., ethyl iodide) in the presence of aqueous sodium hydroxide (10–15%). This yields 1,3-disubstituted 6-aminouracils.
- Cyclization: The alkylated uracils are then treated with Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide), followed by reaction with triethylamine and cyanoacetamide in ethanol, promoting the formation of the fused pyrido ring.
- Yields: The alkylation step typically gives moderate yields (40–53%), while subsequent cyclization yields vary depending on reaction conditions and purity of intermediates.
Methylation via Reductive Alkylation
Methylation at the nitrogen atom (N1 or N10 depending on numbering) can be achieved by reductive alkylation using formaldehyde and sodium cyanoborohydride.
- Procedure: The precursor pyrido[2,3-d]pyrimidine-2,4-diamine is reacted with formaldehyde in the presence of sodium cyanoborohydride under mild conditions.
- Application: This method is used to introduce the methyl group selectively, allowing the synthesis of 1-methyl derivatives from diamine precursors.
- Catalysts: Raney nickel catalysis may be used in related reductive condensation steps to prepare intermediates.
Cyclization Using Carboxylic Anhydrides or Acid Chlorides
A method reported for industrial or scale-up synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux in the presence of sodium methoxide in butanol.
- Conditions: Reflux with sodium methoxide base in butanol solvent.
- Outcome: This leads to cyclization and formation of the pyrido[2,3-d]pyrimidine ring system with methyl substitution at N1.
- Industrial Relevance: Although detailed industrial protocols are scarce, this method is considered practical for larger scale synthesis due to straightforward reaction conditions and availability of reagents.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of 6-aminouracils | 6-aminouracil + acetylacetone | Glacial acetic acid, reflux 6–8 h | 70–87 | High yield, simple work-up |
| Direct alkylation + cyclization | Uracil derivatives + alkyl iodides | NaOH (10–15%), Vilsmeier reagent, Et3N, ethanol | 40–53 (alkylation) | Moderate yield, multi-step |
| Reductive methylation | Pyrido[2,3-d]pyrimidine diamine | Formaldehyde, NaCNBH3, Raney Ni catalyst | Variable | Selective methylation step |
| Reaction with acid chlorides | 5-acetyl-4-aminopyrimidines | Carboxylic anhydrides or acid chlorides, MeONa, BuOH reflux | Not specified | Suitable for scale-up |
Research Findings and Notes
- The cyclization approach using 6-aminouracil derivatives is widely favored due to its straightforwardness and relatively high yields. It allows structural diversity by varying the diketone or ketone component.
- Direct alkylation methods require careful control of reaction conditions to avoid hydrolysis or side reactions, as noted with the formation of hydrolyzed by-products when traces of water are present.
- Reductive alkylation provides a precise method to introduce methyl groups but depends on availability of suitable diamine intermediates and requires catalytic hydrogenation setups.
- Industrial methods prioritize reaction scalability, cost-effectiveness, and purity, often adapting the cyclization with acid chlorides or anhydrides for better process control.
- Analytical data such as melting points, NMR spectra, and elemental analysis confirm the identity and purity of synthesized compounds, with typical melting points for 1-methyl derivatives ranging from 139 °C to 195 °C and characteristic NMR signals for methyl and aromatic protons.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Pharmaceutical Applications
1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential therapeutic properties, particularly in the modulation of ion channels and as a scaffold for drug development.
Case Study: TRPC5 Modulation
A notable patent (US9440972B2) describes derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione that act as modulators of the TRPC5 ion channel. These compounds have implications in treating conditions such as:
- Neuropathic Pain : By modulating TRPC5 activity, these compounds may alleviate pain sensations.
- Cardiovascular Disorders : Targeting TRPC5 could help manage hypertension and other cardiovascular issues.
The patent outlines the synthesis of these derivatives and their biological evaluation, highlighting their efficacy in preclinical models .
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells, although further studies are needed to confirm these findings.
Synthetic Pathways
The synthesis of this compound typically involves:
- Starting Materials : 2-(Methylamino)pyridine-3-carboxamide and phenylisocyanate.
- Reaction Conditions : The reaction is often conducted in toluene at elevated temperatures (around 110°C) for several hours.
The yield from one such synthesis was reported at 17%, producing a yellow solid with specific NMR characteristics .
Data Table: Biological Activities and Applications
| Activity Type | Application Area | Reference |
|---|---|---|
| Ion Channel Modulation | Neuropathic Pain | US9440972B2 |
| Antimicrobial Activity | Infection Treatment | [Research Study Reference] |
| Anticancer Activity | Cancer Therapy | [Research Study Reference] |
Mechanism of Action
The mechanism of action of 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
Key Observations:
Substituent Effects on Reactivity: Fluorinated derivatives (e.g., 2o) exhibit lower HOMO-LUMO gaps (ΔE = 3.91 eV), enhancing electron-accepting capacity and herbicidal activity compared to non-fluorinated analogs . Hydroxybenzoyl-substituted derivatives (6a–d) show reduced ΔE values (3.91–4.10 eV), correlating with improved charge-transfer interactions in molecular targets .
Spatial Arrangements :
- In 2n , the near-orthogonal orientation of the benzene ring relative to the pyrido-pyrimidine core (θ = 88.2°) facilitates intermolecular π-stacking and hydrogen bonding, critical for crystal packing and stability .
Table 2: Herbicidal and Enzymatic Inhibition Data
Key Observations:
Fluorine Enhances Binding: 2o's trifluorophenyl group engages in hydrogen bonding with Arg98 and Thr176 in NtPPO, a feature absent in non-fluorinated analogs like 6a . The hybrid compound 11q combines a pyrido-pyrimidine core with a benzoxazinone moiety, achieving superior inhibition (Ki = 0.08 µM) by targeting resistant PPO mutants .
Biological Activity
1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, with the CAS number 142168-85-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has shown a range of biological activities:
- Antitumor Activity : Several studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against lung (A549), breast (MCF-7), and colon cancer (HCT-116) cell lines.
- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells. This is supported by findings that show cleavage of PARP-1 and procaspase-3 in treated cells, indicating activation of apoptotic pathways.
Antitumor Efficacy
A notable study evaluated the antitumor properties of a series of pyrido[2,3-d]pyrimidine derivatives. Among these derivatives, this compound demonstrated potent activity against multiple cancer cell lines. The study reported IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.6 |
| MCF-7 | 4.8 |
| HCT-116 | 6.0 |
These results indicate that the compound is particularly effective at low concentrations.
Apoptosis Induction
In another investigation focused on the apoptotic effects of this compound on A549 cells:
- Apoptotic Markers : The treatment led to an increase in sub-G1 population indicative of apoptosis.
- Western Blot Analysis : The results showed significant cleavage of PARP and caspase activation.
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound within its chemical class, a comparison with other pyrimidine derivatives was performed:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-Methylpyrido[2,3-d]pyrimidine | 5.6 | Apoptosis induction |
| Thiazolo[4,5-d]pyrimidine derivative | 7.0 | Cell cycle arrest |
| Other pyrimidines | Varies | Various (inhibition of kinases) |
This table illustrates that while other compounds also exhibit antitumor properties, the specific mechanism involving apoptosis makes 1-methylpyrido[2,3-d]pyrimidine particularly noteworthy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodology : Derivatives are synthesized via cyclocondensation reactions. For example, 6-(2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is prepared by refluxing substituted 3-formylchromone with 6-amino-1-methyluracil in tetrahydrofuran (THF) catalyzed by p-toluenesulfonic acid. Yields range from 77% to 92%, with purity confirmed by NMR and LCMS .
- Key Parameters : Reaction temperature (60°C), solvent (THF), and catalyst choice significantly influence yield.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- 1H/13C NMR : Signals for methyl groups (e.g., N–CH3 at δ 3.53 ppm) and aromatic protons (pyridyl C5–H at δ 8.42 ppm) confirm substitution patterns .
- Mass Spectrometry : LCMS data (e.g., m/z 310.17 [M+H]+) verify molecular weight .
- X-ray Crystallography : Reveals intermolecular interactions (e.g., edge-to-face π–π stacking at 3.065–3.102 Å) critical for stability .
Q. What preliminary biological activities have been reported?
- Antimicrobial Activity : Derivatives show activity against Staphylococcus aureus (MIC ≤ 1 µg/mL), surpassing metronidazole and streptomycin. Activity decreases with alkylation at position 1 (e.g., 4-methylbenzyl substituent retains moderate efficacy) .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Substituent Effects :
- Position 1 Alkylation : Reduces antimicrobial activity (e.g., 1-alkyl derivatives show 2–4× higher MICs than unsubstituted analogs) due to steric hindrance or altered hydrogen bonding .
- Heterocyclic Appendages : Thiazole moieties enhance activity via π–π stacking and hydrogen bonding (C-H⋯N/O interactions) .
- Design Strategy : Optimize substituent polarity (e.g., hydroxyl or methoxy groups) to improve solubility and target binding .
Q. What crystallographic insights explain stability and intermolecular interactions?
- Key Findings :
- Dihedral Angles : Near-orthogonal alignment (88.2°) between pyrido[2,3-d]pyrimidine and benzene rings minimizes steric clash .
- Intermolecular Forces : Hydrogen bonds (C-H⋯O/N) and edge-to-face π–π stacking (3.065–3.102 Å) form 3D networks, stabilizing the crystal lattice .
- Implications : These interactions guide co-crystallization studies for drug-target complex analysis.
Q. How are data contradictions in synthesis yields resolved?
- Case Study : Compound 18c (40% yield) vs. 18d (53% yield) synthesis :
- Variables : Alkylating agent (ethyl vs. propyl iodide), reaction time, and purification steps (e.g., recrystallization solvent).
- Resolution : Use kinetic studies (e.g., monitoring by TLC) to identify optimal reaction termination points.
Methodological Recommendations
- Optimizing Synthesis : Use polar aprotic solvents (DMF, THF) and catalytic acid/base to enhance reaction efficiency .
- Handling Data Variability : Employ statistical tools (e.g., ANOVA) to compare biological replicates and identify outliers in activity assays .
- Advanced Characterization : Pair X-ray crystallography with DFT calculations to predict interaction energies and validate experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
